molecular formula C22H24N2O5 B097591 Z-Pro-Phe-OH CAS No. 17350-17-3

Z-Pro-Phe-OH

Cat. No.: B097591
CAS No.: 17350-17-3
M. Wt: 396.4 g/mol
InChI Key: GMUYSWQSSRROPG-UHFFFAOYSA-N
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Description

Z-Pro-Phe-OH: , also known as (2S)-2-[(2S)-1-[(benzyloxy)carbonyl]-2-pyrrolidinylcarbonyl]amino]-3-phenylpropanoic acid, is a synthetic dipeptide. It is composed of three amino acids: proline, phenylalanine, and a benzyloxycarbonyl (Z) protecting group. This compound is widely used in peptide synthesis and biochemical research due to its stability and reactivity.

Mechanism of Action

Target of Action

Z-Pro-Phe-OH is a short peptide that has been found to have significant effects on patient-derived melanoma cells . The primary targets of this compound are these melanoma cells, where it exerts cytotoxic and cytostatic effects .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process involves the formation of nanostructures and hydrogels, driven by the Phe-Phe motif present in the compound . These structures can then interact with the melanoma cells, leading to changes in their viability .

Biochemical Pathways

It is known that the compound’s effects are related to its ability to form cyclic peptides . These peptides have been shown to have better biological activity compared to their linear counterparts , suggesting that they may interact with multiple biochemical pathways to exert their effects.

Pharmacokinetics

In silico predictions suggest that cyclic tetrapeptides, like this compound, show a better pharmacokinetic and toxic profile to humans than other similar compounds . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is a reduction in the viability of melanoma cells . Specifically, one study found that a related compound reduced the viability of melanoma cells to 50% of control at about 10 µM . This suggests that this compound could have significant anticancer effects.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the compound’s ability to form self-assembled structures may be affected by factors such as pH and temperature . Additionally, the compound’s stability and efficacy may be influenced by the presence of other molecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The Z-Pro-Phe-OH dipeptide can be synthesized by coupling Z-Pro-OH and Phe-OH using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).

    Solution-Phase Peptide Synthesis: This method involves the coupling of Z-Pro-OH and Phe-OH in solution using similar reagents and conditions as SPPS.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Properties

IUPAC Name

3-phenyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUYSWQSSRROPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938398
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17350-17-3
Record name 3-Phenyl-N-(1-((phenylmethoxy)carbonyl)-L-prolyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017350173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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